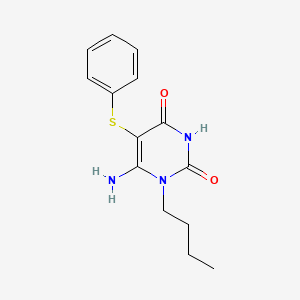![molecular formula C15H11ClO4 B10809407 [2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate](/img/structure/B10809407.png)
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate is an organic compound that features a chlorophenyl group, a furan ring, and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, forming the enone linkage between the two aromatic systems. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The enone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a cyano group instead of a chlorophenyl group.
3-(2-Furyl)acrylic acid: Contains a furan ring and an acrylic acid moiety.
2-(3-Chlorophenyl)acrylonitrile: Similar chlorophenyl group but with an acrylonitrile moiety.
Uniqueness
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate is unique due to the combination of its chlorophenyl and furan moieties, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C15H11ClO4 |
|---|---|
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
[2-(3-chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H11ClO4/c16-12-4-1-3-11(9-12)14(17)10-20-15(18)7-6-13-5-2-8-19-13/h1-9H,10H2 |
Clave InChI |
WLKJDSWSJHJIPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)COC(=O)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Hydroxy(phenyl)methylidene]-5-phenyloxolane-2,3-dione](/img/structure/B10809331.png)
![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B10809332.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide](/img/structure/B10809347.png)
![Propyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B10809348.png)
![[2-(3-chlorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B10809354.png)
![2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10809358.png)
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate](/img/structure/B10809360.png)
![(4Z)-4-[(4-methoxyanilino)methylidene]-2-[(4-methoxyphenyl)methyl]isoquinoline-1,3-dione](/img/structure/B10809361.png)


![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B10809376.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate](/img/structure/B10809399.png)
![methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10809415.png)
